cis-5,8,11-Eicosatrienoic acid methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5,8,11-Eicosatrienoic acid methyl ester typically involves the esterification of cis-5,8,11-Eicosatrienoic acid. This process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction is usually performed under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: cis-5,8,11-Eicosatrienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
cis-5,8,11-Eicosatrienoic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-5,8,11-Eicosatrienoic acid methyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also be metabolized to form bioactive lipid mediators that play roles in inflammation and other cellular processes. The molecular targets and pathways involved include cyclooxygenase and lipoxygenase pathways, which convert the compound into various eicosanoids .
Comparison with Similar Compounds
- cis-8,11,14-Eicosatrienoic acid
- cis-11,14,17-Eicosatrienoic acid
- cis-5,8,11,14,17-Eicosapentaenoic acid
- Arachidonic acid
Comparison: cis-5,8,11-Eicosatrienoic acid methyl ester is unique due to its specific arrangement of double bonds and its role as a marker of essential fatty acid deficiency. Unlike arachidonic acid, which is derived from linoleic acid, cis-5,8,11-Eicosatrienoic acid is derived from oleic acid and is produced under conditions of essential fatty acid deficiency . This makes it a valuable compound for studying the effects of fatty acid deficiency and its related physiological and pathological conditions.
Properties
IUPAC Name |
methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3/b11-10-,14-13-,17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESHPAQQBZWZMS-NWFXIAEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14602-39-2 | |
Record name | Methyl 5,8,11-eicosatrienoate, (5Z,8Z,11Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014602392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 5,8,11-EICOSATRIENOATE, (5Z,8Z,11Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3T4RA34E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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